molecular formula C19H23NO3S B7664191 N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

Cat. No.: B7664191
M. Wt: 345.5 g/mol
InChI Key: QPLKUTSJQDQPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine, also known as AMT, is a chemical compound that belongs to the family of thiochromenes. It has been studied for its potential therapeutic applications in various scientific research studies.

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, it has been found to decrease the levels of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in animal studies. However, there are also limitations to its use in lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, there is a lack of information on its long-term toxicity and potential side effects.

Future Directions

There are several future directions for the study of N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is its use in the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine involves the reaction of 4-methylphenol with propyl bromide to form 4-methylphenoxypropyl bromide. This compound is then reacted with 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid to form this compound.

Scientific Research Applications

N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15-7-9-16(10-8-15)23-13-4-12-20-18-11-14-24(21,22)19-6-3-2-5-17(18)19/h2-3,5-10,18,20H,4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLKUTSJQDQPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCNC2CCS(=O)(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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